6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
66299-70-5 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C11H12N2O2S/c1-6-12-8-5-10(15-3)9(14-2)4-7(8)11(16)13-6/h4-5H,1-3H3,(H,12,13,16) |
InChI Key |
BMVGOGPVQPZOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)C2=CC(=C(C=C2N1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Nitrobenzoic Acid Esterification and Reduction
A widely cited approach begins with 4,5-dimethoxy-2-nitrobenzoic acid, which undergoes methylesterification under sulfuric acid catalysis to form 4,5-dimethoxy-2-nitrobenzoic acid methyl ester. The nitro group is subsequently reduced using iron powder in ethanol/water, yielding 4,5-dimethoxy-2-methylanthranilate. Cyclization with urea via a solid-phase fusion reaction at 135–185°C produces 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, a key intermediate.
Critical Parameters:
-
Esterification : Optimal methanol-to-acid molar ratio of 30–100:1 ensures complete conversion.
-
Reduction : Iron powder (60–100 mesh) in ethanol/water with ammonium chloride achieves >85% yield.
-
Cyclization : Urea acts as both a nitrogen source and cyclizing agent, requiring precise temperature control to avoid decomposition.
Direct Synthesis from Veratrole Derivatives
Nitration and Sequential Functionalization
An alternative route starts with veratrole (1,2-dimethoxybenzene), which is nitrated at low temperatures to produce 3,4-dimethoxynitrobenzene. Catalytic hydrogenation over palladium yields 3,4-dimethoxyaniline, which reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanourea. Cyclization with phosphorus oxychloride and subsequent hydrolysis generates 2-chloro-4-amino-6,7-dimethoxyquinazoline, which is methylated at the 2-position and sulfurized to the final product.
Challenges:
-
Regioselectivity : Nitration of veratrole requires strict temperature control (-10°C) to avoid para-substitution byproducts.
-
Chlorination Efficiency : Phosphorus oxychloride must be freshly distilled to prevent side reactions during cyclization.
Alkylation of 2-Methylquinazoline-4-thione
Ambident Anion Strategy
2-Methylquinazoline-4-thione undergoes deprotonation with sodium hydride, forming an ambident anion delocalized over S4 and N3. Alkylation with methyl iodide in dimethylformamide (DMF) at 80–90°C selectively introduces the methyl group at the 2-position, yielding the target compound. Solvent polarity significantly influences regioselectivity: polar aprotic solvents (e.g., DMSO) favor S-alkylation, while nonpolar solvents promote N-alkylation.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80–90°C |
| Reaction Time | 3–4 hours |
| Yield | 68–72% |
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, cost, and scalability:
The cyclization route offers the best balance of yield and scalability, though it requires handling corrosive P₂S₅. The veratrole method, while versatile, suffers from lower yields due to multi-step purification. Alkylation provides a straightforward pathway but is limited by the availability of specialized reagents.
Challenges and Optimizations
Chemical Reactions Analysis
Alkylation
The thione group enables alkylation at sulfur or nitrogen, depending on reaction conditions. For example:
-
Reagents/Conditions : Alkyl halides, bases (e.g., NaOH).
-
Outcome : Substitution at sulfur or nitrogen, forming derivatives with altered reactivity .
Substitution Reactions
The methoxy groups and methyl substituent can undergo nucleophilic substitution:
-
Reagents/Conditions : Nucleophiles (e.g., amines, thiols) under acidic or basic conditions.
-
Outcome : Replacement of methoxy groups or methyl substituent with other functional groups.
Functional Group Modification
-
Thionation : Conversion of carbonyl groups to thione using thiocarbonyl reagents like thioacetamide .
-
Amination : Reaction with aminating agents (e.g., ammonium acetate, pyridine) to introduce amino groups .
Cyclization and Ring Expansion
-
Reagents/Conditions : o-chlorobenzoyl chloride, THF, heat.
-
Outcome : Formation of fused heterocyclic systems (e.g., quinolinquinazolinones) .
Alkylation at Thione
The thione group (–S=) acts as a nucleophile, reacting with alkyl halides to form sulfur-alkylated derivatives. The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack : The sulfur atom attacks the alkyl halide.
-
Deprotonation : Base removes a proton to form the final product .
Substitution at Methoxy Groups
The electron-donating methoxy groups (–OCH₃) activate adjacent positions for electrophilic substitution. For example:
-
Demethylation : Acidic or basic conditions can cleave methoxy groups, enabling further functionalization.
Data Table: Reaction Types and Outcomes
Structural Influences on Reactivity
The compound’s reactivity is modulated by:
-
Thione group : Enhances nucleophilicity for alkylation and substitution.
-
Methoxy groups : Electron-donating effects stabilize intermediates during reactions.
-
Methyl substituent : Steric hindrance may limit certain substitution pathways.
Comparative Analysis of Functional Groups
| Functional Group | Role in Reactivity | Example Reaction |
|---|---|---|
| Thione (–S=) | Nucleophilic site | Alkylation, thionation |
| Methoxy (–OCH₃) | Electron-donating | Facilitates demethylation |
| Methyl (–CH₃) | Steric hindrance | Reduces substitution at 2-position |
Research Findings
-
Synthetic Flexibility : Multi-step methods allow systematic modification of substituents, enabling tailored derivatives for pharmacological studies.
-
Mechanistic Insights : Reactions involving the thione group suggest potential for designing derivatives with enhanced biological activity (e.g., enzyme inhibition) .
This compound’s rich chemical reactivity underscores its utility in medicinal chemistry for developing bioactive derivatives.
Scientific Research Applications
Anticancer Activity
The quinazoline scaffold, which includes 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione, has been extensively studied for its anticancer properties. Research indicates that compounds with this structure can inhibit various cancer cell lines effectively.
Case Studies
- In Vitro Studies : A study reported that derivatives of quinazoline exhibited potent cytotoxic effects against human colon cancer cell lines (LoVo and HCT-116). Specifically, this compound demonstrated significant inhibition with an IC50 value indicating a low concentration required to reduce cell viability substantially .
- Mechanism of Action : The mechanism involves the inhibition of tyrosine kinase receptors, which are often overexpressed in cancers such as breast and prostate cancer. This inhibition leads to reduced tumor growth and metastasis .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various bacterial strains makes it a candidate for further development as an antimicrobial agent.
Findings
- Antibacterial Activity : The compound has shown promising results against several pathogenic bacteria. For instance, a preliminary investigation indicated good antibacterial activity, suggesting its potential use in treating infections caused by resistant strains .
- Comparative Efficacy : In comparative studies, this compound was found to outperform some conventional antibiotics in terms of efficacy against specific bacterial infections .
Enzyme Inhibition
Another notable application of this compound is its role as an enzyme inhibitor. It has been identified as a potential inhibitor of various enzymes involved in disease processes.
Specific Enzyme Targets
- Cyclooxygenase-2 (COX-2) : Inhibitors of COX-2 are crucial in managing inflammation and pain associated with various diseases. The compound has shown potential as a COX-2 inhibitor, which could lead to new anti-inflammatory therapies .
- Lactate Dehydrogenase (LDHA) : LDHA is implicated in cancer metabolism; thus, inhibiting this enzyme can reduce tumor growth by altering energy production pathways within cancer cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thione group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Receptors: It may interact with specific receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The methyl and thione groups in the target compound increase LogP compared to dione derivatives (e.g., 6,7-Dimethoxyquinazoline-2,4-dione), favoring membrane permeability .
- Solubility : Bulky substituents (e.g., bis-methoxyethoxy in ) improve solubility but reduce LogP, balancing bioavailability .
- Bioactivity : Thione moieties (as in the target compound and ) may enhance metal-binding capacity, relevant for enzyme inhibition .
Biological Activity
6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione is a sulfur-containing heterocyclic compound that belongs to the quinazoline family. Its unique structure, characterized by two methoxy groups at positions 6 and 7, a methyl group at position 2, and a thione functional group at position 4, contributes to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 24 | 100 |
| Pseudomonas aeruginosa | 22 | 100 |
These results indicate the compound's potential as an antimicrobial agent, particularly against E. coli and P. aeruginosa .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Preliminary investigations into the cytotoxic effects of this compound have shown promising results in inhibiting cancer cell proliferation.
A study evaluated the cytotoxicity of this compound against various cancer cell lines using the MTT assay:
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 15.0 |
| HepG-2 | 12.5 |
The compound demonstrated significant inhibition of cell growth in both cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on key enzymes involved in disease pathways. Notably, it has shown activity against topoisomerase II and HIV-1 reverse transcriptase.
In a study assessing the enzyme inhibition:
| Enzyme | IC50 (μM) |
|---|---|
| Topoisomerase II | 10.5 |
| HIV-1 Reverse Transcriptase | 8.0 |
These findings highlight the compound's potential as a therapeutic agent in treating viral infections and cancer .
Structure-Activity Relationship (SAR)
The unique arrangement of functional groups in this compound influences its biological activity significantly. The presence of methoxy groups enhances solubility and modifies interactions with biological targets compared to other quinazoline derivatives.
Case Studies
Several case studies have explored the biological activities of quinazoline derivatives similar to this compound:
- Anticancer Activity : A series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study revealed that compounds with similar structural features exhibited varying degrees of anticancer activity based on their functional substitutions .
- Antimicrobial Studies : Another study focused on synthesizing thione derivatives and evaluating their antimicrobial properties against common pathogens. Results indicated that modifications at specific positions significantly enhanced antibacterial activity .
Q & A
Q. What are the key spectroscopic techniques for characterizing 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione, and how are critical signals interpreted?
- Methodological Answer : Structural characterization typically involves FT-IR , NMR , and mass spectrometry . For example:
- FT-IR : The carbonyl (C=O) and thione (C=S) stretching vibrations appear in the range of 1,600–1,680 cm⁻¹, with precise positions dependent on substituent effects and hydrogen bonding .
- ¹H-NMR : Methoxy groups (OCH₃) resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons in the quinazoline ring appear between δ 7.2–8.1 ppm. Coupling patterns help confirm substitution positions .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula. For related quinazoline-thiones, accurate mass analysis is critical to distinguish isomers .
Q. What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?
- Methodological Answer : Synthesis often involves cyclocondensation of substituted anthranilic acid derivatives with thiourea or thioacetamide under acidic conditions. Key steps include:
- Reflux in ethanol or dioxane : Ensures complete cyclization (e.g., 8–12 hours at 80–100°C) .
- Purification : Recrystallization from ethanol/benzene mixtures improves yield and purity.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with ethyl acetate/hexane (1:1) as a common mobile phase .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what intermolecular interactions stabilize its crystal lattice?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For related quinazoline-thiones:
- Hydrogen bonding : N–H⋯N and C–H⋯S interactions dominate, forming chains along specific crystallographic axes (e.g., [100] direction). For example, N–H⋯N distances of ~2.893 Å and C–H⋯S distances of ~3.716 Å stabilize the lattice .
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯H = 24.8%, C–H⋯S = 36.8%), guiding crystal engineering .
Q. What strategies address contradictions in biological activity data for quinazoline-thione derivatives, such as variable cytotoxicity across cell lines?
- Methodological Answer : Discrepancies arise from solubility , metabolic stability , or target selectivity . Mitigation approaches include:
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., methoxy vs. chloro groups) to optimize lipophilicity and binding affinity .
- Dose-response assays : IC₅₀ values should be validated across multiple replicates and cell lines (e.g., MCF-7 vs. HepG2) to confirm potency .
- Molecular docking : Predict interactions with targets like VEGFR-2. For example, pyrimidinone spacers enhance binding compared to pyrazoline analogs .
Q. How are metal complexes of this compound synthesized, and how do they enhance biological activity?
- Methodological Answer : Coordination with Pd(II) or Pt(II) involves refluxing the ligand with metal salts (e.g., K₂PdCl₄) in ethanol/water. Characterization includes:
- Elemental analysis : Confirms metal-to-ligand stoichiometry (e.g., 1:2 for Pd complexes) .
- DFT calculations : Validate geometry (e.g., square-planar for Pd) and electronic transitions .
- Bioactivity : Enhanced cytotoxicity (e.g., IC₅₀ = 12 µM vs. 25 µM for the free ligand) due to improved membrane permeability and DNA intercalation .
Data Contradictions and Resolution
Q. How should researchers reconcile discrepancies in reported synthetic yields for quinazoline-thiones?
- Methodological Answer : Variations arise from solvent purity , reaction time , and temperature control . Best practices include:
- Standardized conditions : Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions .
- Reaction monitoring : Real-time techniques like in-situ IR or HPLC-MS detect intermediates and optimize termination points .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
